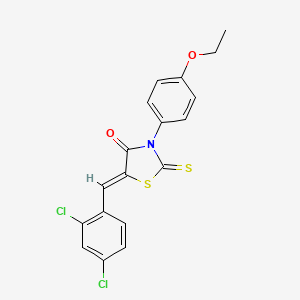
(8-Chloro-4-hydroxyquinolin-3-yl)(piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8-Chloro-4-hydroxyquinolin-3-yl)(piperidin-1-yl)methanone is a chemical compound that has garnered interest in various fields of scientific research. This compound features a quinoline core substituted with a chloro group at the 8th position and a hydroxy group at the 4th position, along with a piperidinyl group attached to a methanone moiety. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-4-hydroxyquinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions One common method starts with the chlorination of 4-hydroxyquinoline to introduce the chloro group at the 8th position This is followed by the formation of the methanone moiety through a Friedel-Crafts acylation reaction
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
(8-Chloro-4-hydroxyquinolin-3-yl)(piperidin-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The methanone moiety can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
(8-Chloro-4-hydroxyquinolin-3-yl)(piperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (8-Chloro-4-hydroxyquinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. In cancer research, it is believed to induce apoptosis in cancer cells by modulating various signaling pathways.
相似化合物的比较
Similar Compounds
- (8-Chloro-4-hydroxyquinolin-3-yl)(morpholin-1-yl)methanone
- (8-Chloro-4-hydroxyquinolin-3-yl)(pyrrolidin-1-yl)methanone
- (8-Chloro-4-hydroxyquinolin-3-yl)(azepan-1-yl)methanone
Uniqueness
Compared to its analogs, (8-Chloro-4-hydroxyquinolin-3-yl)(piperidin-1-yl)methanone exhibits unique properties due to the presence of the piperidinyl group. This group enhances its solubility and bioavailability, making it a more effective candidate for pharmaceutical development.
属性
分子式 |
C15H15ClN2O2 |
|---|---|
分子量 |
290.74 g/mol |
IUPAC 名称 |
8-chloro-3-(piperidine-1-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-6-4-5-10-13(12)17-9-11(14(10)19)15(20)18-7-2-1-3-8-18/h4-6,9H,1-3,7-8H2,(H,17,19) |
InChI 键 |
ILGBCBUJNWRTLX-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chlorophenyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12170611.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12170614.png)
![tert-butyl {1-[(1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B12170618.png)


![(3Z)-3-[(pyridin-2-ylamino)methylidene]-2H-chromene-2,4(3H)-dione](/img/structure/B12170633.png)

![4-benzyl-N-[2-oxo-2-(pyridin-4-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B12170644.png)
![Ethyl [(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetate](/img/structure/B12170645.png)
![4-[2-(1,3,3-Trimethyl-2-indolinylidene)ethylideneamino]benzoic acid](/img/structure/B12170664.png)
![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide](/img/structure/B12170667.png)
![Furan-2-yl[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B12170672.png)
![7-ethyl-1-(2-methoxyphenyl)-8-methyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12170678.png)
